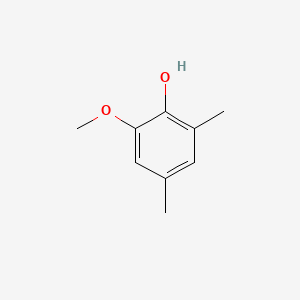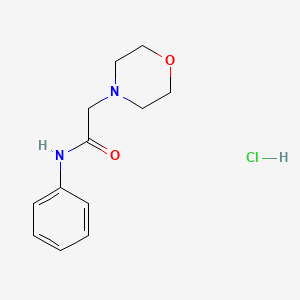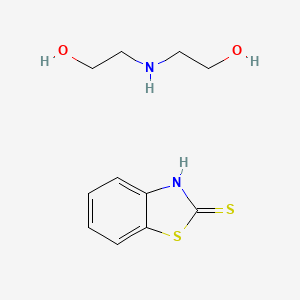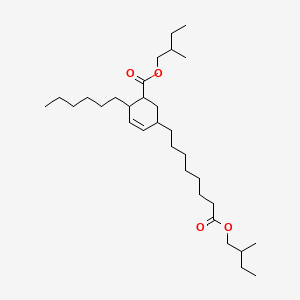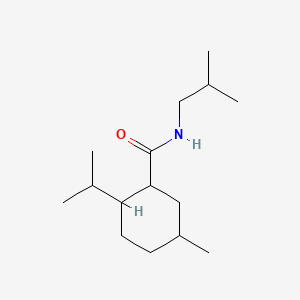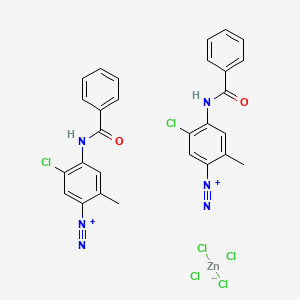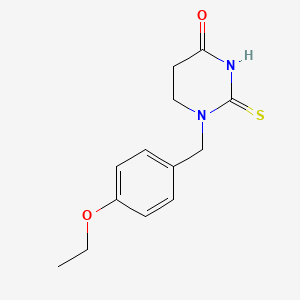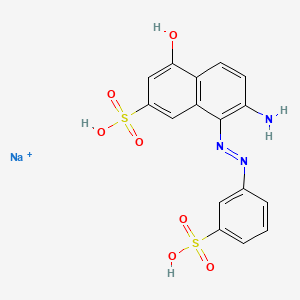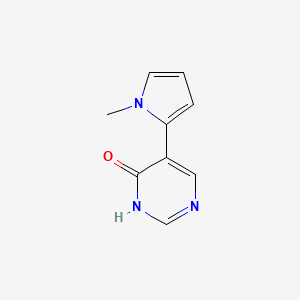
Tetrakis(hydroxymethyl)phosphonium formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(hydroxymethyl)phosphonium formate is an organophosphorus compound that has garnered interest due to its versatile applications in various fields. It is a derivative of tetrakis(hydroxymethyl)phosphonium chloride and is known for its reactivity and utility in different chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrakis(hydroxymethyl)phosphonium formate can be synthesized through the reaction of tetrakis(hydroxymethyl)phosphonium chloride with formic acid. The reaction typically occurs under mild conditions, with the formic acid acting as both a reactant and a solvent. The process involves the substitution of the chloride ion with the formate ion, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reactants and controlled reaction environments are crucial to achieving consistent quality in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(hydroxymethyl)phosphonium formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo substitution reactions where the hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used to replace the hydroxymethyl groups.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphonium compounds.
Aplicaciones Científicas De Investigación
Tetrakis(hydroxymethyl)phosphonium formate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of phosphorus-containing compounds and as a catalyst in various chemical reactions.
Biology: It is employed in the modification of biomolecules and as a cross-linking agent in the preparation of hydrogels.
Industry: It is used in the textile industry as a flame retardant and in the oil industry as a biocide.
Mecanismo De Acción
The mechanism of action of tetrakis(hydroxymethyl)phosphonium formate involves its ability to interact with various functional groups. It primarily reacts with amino groups, forming stable phosphonium salts. This interaction can lead to the cross-linking of biomolecules, which is useful in the preparation of hydrogels and other materials. The compound’s reactivity is influenced by the pH of the environment, with optimal activity observed at specific pH levels.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrakis(hydroxymethyl)phosphonium chloride
- Tetrakis(hydroxymethyl)phosphonium sulfate
- Tris(hydroxymethyl)phosphine
Uniqueness
Tetrakis(hydroxymethyl)phosphonium formate is unique due to its specific reactivity with formate ions, which distinguishes it from other tetrakis(hydroxymethyl)phosphonium compounds. Its ability to form stable phosphonium salts with various functional groups makes it particularly useful in applications requiring strong and stable cross-linking.
Propiedades
Número CAS |
25151-36-4 |
|---|---|
Fórmula molecular |
C5H13O6P |
Peso molecular |
200.13 g/mol |
Nombre IUPAC |
tetrakis(hydroxymethyl)phosphanium;formate |
InChI |
InChI=1S/C4H12O4P.CH2O2/c5-1-9(2-6,3-7)4-8;2-1-3/h5-8H,1-4H2;1H,(H,2,3)/q+1;/p-1 |
Clave InChI |
KSEKSWYSOJKTGU-UHFFFAOYSA-M |
SMILES canónico |
C(O)[P+](CO)(CO)CO.C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


